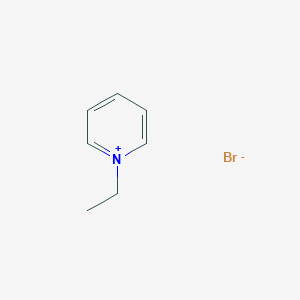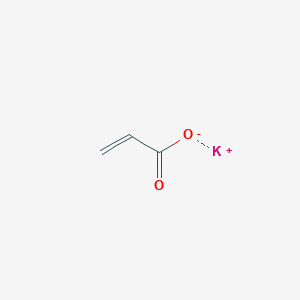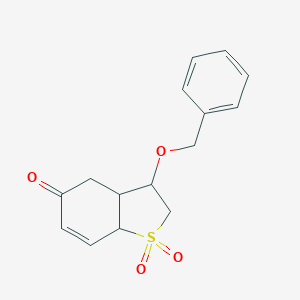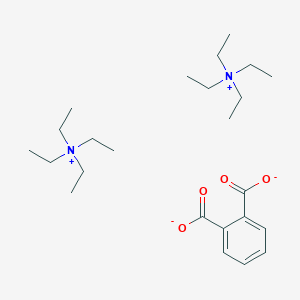
Tetraethylammonium phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylammonium phthalate (TEAP) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains a phthalate anion. TEAP is a white, crystalline solid that is soluble in water and organic solvents. It has been studied extensively for its biochemical and physiological effects, as well as for its potential use in lab experiments.
Mécanisme D'action
Tetraethylammonium phthalate is thought to act as a competitive inhibitor of potassium channels by binding to the channel pore. This prevents the passage of potassium ions through the channel, leading to a decrease in membrane potential. Tetraethylammonium phthalate has also been shown to interact with other ion channels and transporters, such as the sodium-calcium exchanger.
Biochemical and Physiological Effects:
Tetraethylammonium phthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Tetraethylammonium phthalate has also been shown to affect the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraethylammonium phthalate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has also been extensively studied for its biochemical and physiological effects, making it a useful reference compound. However, Tetraethylammonium phthalate also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for research on Tetraethylammonium phthalate. One area of interest is the development of more selective inhibitors of potassium channels based on the structure of Tetraethylammonium phthalate. Another area of interest is the study of Tetraethylammonium phthalate in complex biological systems, such as in vivo models. Additionally, Tetraethylammonium phthalate could be used as a tool for the study of ion channel and transporter function in disease states.
Méthodes De Synthèse
Tetraethylammonium phthalate can be synthesized through the reaction of tetraethylammonium bromide with phthalic anhydride. This reaction produces Tetraethylammonium phthalate and hydrobromic acid as a byproduct. The resulting Tetraethylammonium phthalate can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Tetraethylammonium phthalate has been used in a variety of scientific research applications, including as a blocking agent for potassium channels. It has also been used as a reference compound in studies of ion channels and transporters. Tetraethylammonium phthalate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
Numéro CAS |
128008-38-8 |
|---|---|
Nom du produit |
Tetraethylammonium phthalate |
Formule moléculaire |
C24H44N2O4 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
phthalate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.C8H6O4/c2*1-5-9(6-2,7-3)8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-8H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2 |
Clé InChI |
SQHGGAHUNVVVNZ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Synonymes |
Tetraethylammonium phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



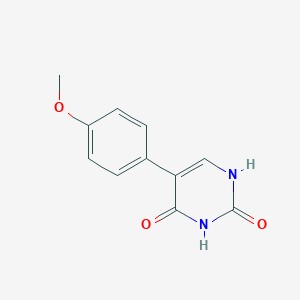

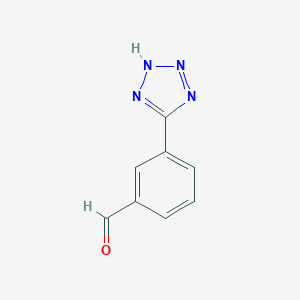


![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
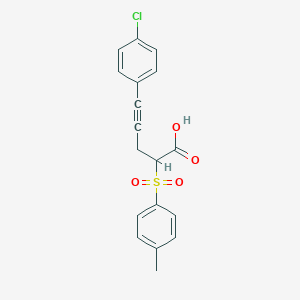
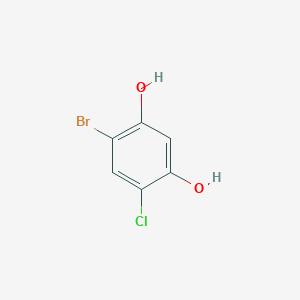

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
